molecular formula C12H23NO3 B6606011 rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis CAS No. 2143588-33-2

rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis

Cat. No. B6606011
CAS RN: 2143588-33-2
M. Wt: 229.32 g/mol
InChI Key: VYOUGKWKDZXNTB-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis (also known as rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis) is an organic compound with a molecular formula of C10H19NO3. It is a colorless and odorless crystalline solid that is soluble in water and other organic solvents. Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is a chiral molecule, meaning it has two distinct stereoisomers (the cis and trans isomers). The cis isomer is the more stable of the two and is the one most often used in research and laboratory experiments.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis is not fully understood. However, it is believed that the hydroxymethyl group of the compound is responsible for its biological activity. The hydroxymethyl group can act as a hydrogen bond acceptor, allowing it to interact with other molecules and affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory, antifungal, and anti-cancer properties. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The advantages of using rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a chiral molecule, which makes it useful for the synthesis of optically active compounds. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The future directions for research on rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Further research is also needed to better understand its mechanism of action and to optimize its synthesis. Additionally, more research is needed to explore its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research is needed to explore the potential use of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis as a chiral building block in asymmetric catalysis.

Synthesis Methods

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of an acid catalyst to react a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. Enzymatic synthesis involves the use of an enzyme, such as a lipase, to catalyze the reaction of a piperidine-1-carboxylate with a hydroxymethyl group to produce the cis isomer of rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Scientific Research Applications

Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis has a wide range of applications in scientific research. It is used as a chiral building block in organic synthesis and as a starting material for the synthesis of other organic compounds. Rac-tert-butyl (2R,3S)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate, cis has also been used in the synthesis of pharmaceuticals, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of optically active compounds for use in asymmetric catalysis.

properties

IUPAC Name

tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-6-5-7-13(10(9)8-14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUGKWKDZXNTB-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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